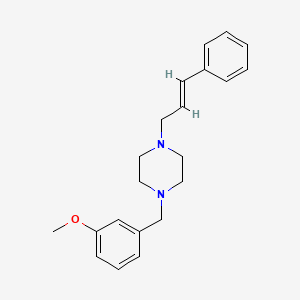
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BISA is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including beta-lactamase and topoisomerase. It has also been suggested that this compound may inhibit the synthesis of DNA and RNA, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. This compound has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Additionally, this compound has been found to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has several advantages in lab experiments. It is easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide can be synthesized using different methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with benzylsulfonyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. Other methods involve the use of different reagents and solvents to obtain this compound in high yields.
Scientific Research Applications
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and anticancer activities. This compound has been found to inhibit the growth of various bacterial strains, including MRSA and Pseudomonas aeruginosa. It has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has been found to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-benzylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-10-7-12(15-19-10)14-13(16)9-20(17,18)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICHQNAHIZPOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)


![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)


![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)